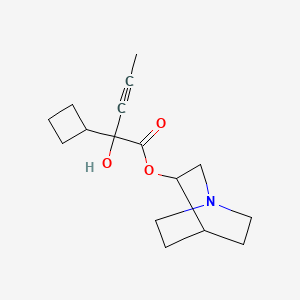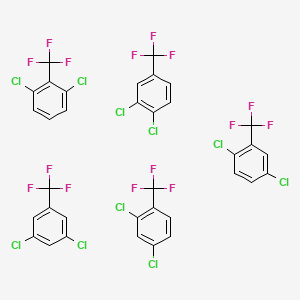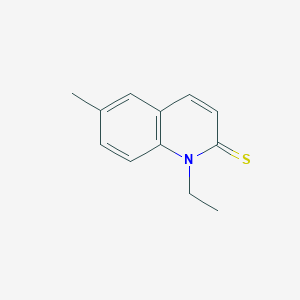
3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester is a complex organic compound with a unique structure that combines a cyclobutyl group, a hydroxy group, and a quinuclidinyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester typically involves multiple steps. One common method includes the following steps:
Formation of 3-Pentynoic Acid: This can be achieved through the oxidation of 3-Pentyn-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydroxylation: The addition of a hydroxy group can be performed using hydroboration-oxidation reactions.
Esterification: Finally, the esterification with quinuclidinyl alcohol is carried out using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, chromium trioxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Pentynoic acid: A simpler analog without the cyclobutyl and quinuclidinyl groups.
2-Cyclobutyl-2-hydroxy-3-pentynoic acid: Lacks the quinuclidinyl ester group.
3-Quinuclidinyl ester derivatives: Compounds with similar ester groups but different acid components.
Uniqueness
3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
| 101030-75-5 | |
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclobutyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C16H23NO3/c1-2-8-16(19,13-4-3-5-13)15(18)20-14-11-17-9-6-12(14)7-10-17/h12-14,19H,3-7,9-11H2,1H3 |
Clave InChI |
LXIZPACCRLUEJK-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(C1CCC1)(C(=O)OC2CN3CCC2CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)









![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)

